![molecular formula C11H18F2N2O2 B2889569 (S)-tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate CAS No. 1263774-14-6](/img/structure/B2889569.png)
(S)-tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate” is a chemical compound . It is a derivative of the 2,6-diazaspiro[3.4]octane core . This compound is part of a small set of twelve compounds of a nitrofuran carboxamide chemotype .
Synthesis Analysis
The compound was synthesized from a readily available 2,6-diazaspiro[3.4]octane building block . The synthesis process involved exploring diverse variants of the molecular periphery, including various azole substituents .Applications De Recherche Scientifique
Synthesis and Conformational Analysis
Spirolactams, which are structurally similar to "(S)-tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate," have been synthesized as conformationally restricted pseudopeptides. These compounds serve as constrained surrogates for dipeptides like Pro-Leu and Gly-Leu, showcasing potential applications in peptide synthesis. Their conformational properties, analyzed through NMR experiments and molecular modeling, indicate that they can mimic specific peptide structures (Fernandez et al., 2002).
Supramolecular Arrangements
Research on cyclohexane-5-spirohydantoin derivatives, which share a spirocyclic motif with the compound , has revealed insights into their molecular and crystal structures. These studies help understand how substituents on the cyclohexane ring influence supramolecular arrangements, highlighting the significance of such compounds in designing materials with specific structural properties (Graus et al., 2010).
Rearrangement Reactions
Investigations into the rearrangement reactions of oxaziridines, compounds related to azaspirocycles, provide clear evidence supporting the stereoelectronic theory. These studies underscore the utility of such compounds in understanding reaction mechanisms and designing new synthetic routes (Lattes et al., 1982).
Crystallographic Characterization
The crystallographic analysis of diazabicyclo[2.2.2]octane derivatives, which are structurally akin to the target compound, has shed light on the geometry changes upon electron loss. This research contributes to a deeper understanding of the electronic properties of spirocyclic and bicyclic compounds, which can be leveraged in the development of new materials and catalysts (Nelsen et al., 2005).
Synthetic Routes and Applications
Efficient synthetic routes have been developed for compounds closely related to "this compound," demonstrating their utility in accessing novel chemical spaces. These methodologies provide avenues for the synthesis of diverse compounds, which can serve as valuable intermediates in pharmaceuticals and materials science (Meyers et al., 2009).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 2,6-diazaspiro[34]octane derivatives, have been found to exhibit potent antitubercular activity . Therefore, it is plausible that this compound may also target Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.
Mode of Action
It is known that nitrofuran carboxamide chemotypes, which this compound belongs to, undergo reduction with the bacterial enzyme machinery and generate reactive intermediates that are lethal to the bacterium itself .
Biochemical Pathways
The generation of reactive intermediates through the reduction of nitrofuran carboxamides is known to disrupt various biochemical processes within the bacterium, leading to its death .
Result of Action
The generation of reactive intermediates through the reduction of nitrofuran carboxamides is known to cause cellular damage, leading to the death of the bacterium .
Propriétés
IUPAC Name |
tert-butyl (4S)-3,3-difluoro-1,7-diazaspiro[3.4]octane-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F2N2O2/c1-9(2,3)17-8(16)15-5-4-10(7-15)11(12,13)6-14-10/h14H,4-7H2,1-3H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPRNRPYIYPRAN-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C(CN2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@]2(C1)C(CN2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
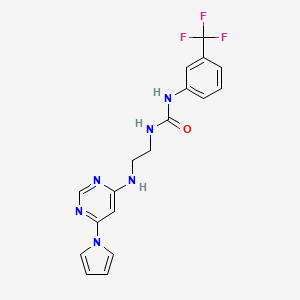
![1-(3,4-dimethoxybenzyl)-3-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2889487.png)


![2-Methyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]propanamide](/img/structure/B2889493.png)
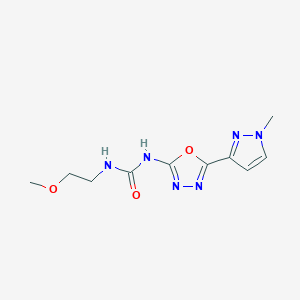


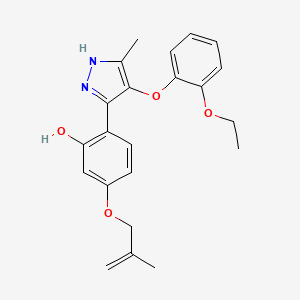

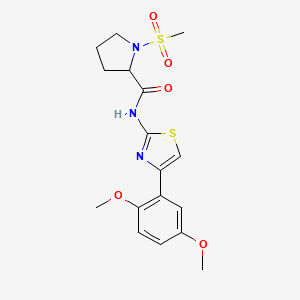
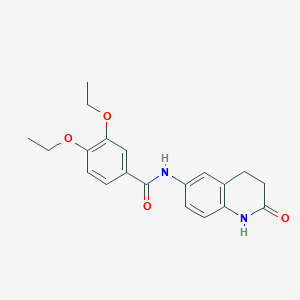

![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyloxy)ethanone](/img/structure/B2889509.png)
